

# S-1360: An Early Investigational Integrase Inhibitor with a Unique Resistance Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	S 1360	
Cat. No.:	B1680365	Get Quote

S-1360, an investigational HIV-1 integrase inhibitor, demonstrated a distinct in vitro resistance profile characterized by the selection of multiple mutations within the integrase enzyme. While development of S-1360 was discontinued in the early 2000s, analysis of its cross-resistance with other antiretrovirals provides valuable insights for the development of future integrase inhibitors.

S-1360 belongs to the class of integrase strand transfer inhibitors (INSTIs), which block the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle. Early in its development, S-1360 showed potent antiviral activity. However, as with all antiretrovirals, the emergence of drug resistance was a key concern.

#### In Vitro Resistance Profile of S-1360

A pivotal study by Witrouw and colleagues in 2004 investigated the in vitro resistance profile of S-1360. Through a process of long-term cell culture of HIV-1 in the presence of increasing concentrations of the drug, they identified a series of mutations in the catalytic domain of the integrase enzyme that conferred resistance to S-1360.

The key findings from this research revealed that nine distinct mutations accumulated in the integrase enzyme, leading to a significant decrease in the susceptibility of the virus to S-1360. The reduction in susceptibility ranged from a 2-fold to over a 62-fold increase in the concentration of S-1360 required to inhibit viral replication by 50% (IC50).



### **Cross-Resistance with Other Antiretrovirals**

A critical aspect of the study was to determine if the mutations conferring resistance to S-1360 would also make the virus resistant to other classes of antiretroviral drugs. The researchers found that the S-1360-resistant viral strains remained susceptible to other antiretrovirals, including the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine and the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine.

Furthermore, the S-1360 resistant mutants were also found to be susceptible to V-165, an integrase inhibitor with a different mechanism of action that targets the binding of the integrase enzyme to the viral DNA. This lack of broad cross-resistance suggested that S-1360's resistance pathway was specific.

Due to the early discontinuation of S-1360's development, comprehensive data comparing its cross-resistance profile with currently approved and widely used integrase inhibitors like dolutegravir, raltegravir, and elvitegravir is not available.

## **Experimental Methodologies**

The primary method for determining the resistance profile of S-1360 was through in vitro resistance selection studies. This involved the following key steps:

Experimental Protocol for In Vitro Resistance Selection:

- Cell Culture: A laboratory strain of HIV-1 was cultured in a susceptible human T-cell line.
- Drug Exposure: The virus was cultured in the presence of an initial sub-optimal concentration of S-1360.
- Serial Passage: The virus that was able to replicate in the presence of the drug was then "passaged" to a new culture with a slightly higher concentration of S-1360.
- Dose Escalation: This process of serial passage and dose escalation was repeated over an extended period.
- Genotypic Analysis: Once high-level resistance was observed, the integrase gene of the resistant virus was sequenced to identify the mutations that had accumulated.

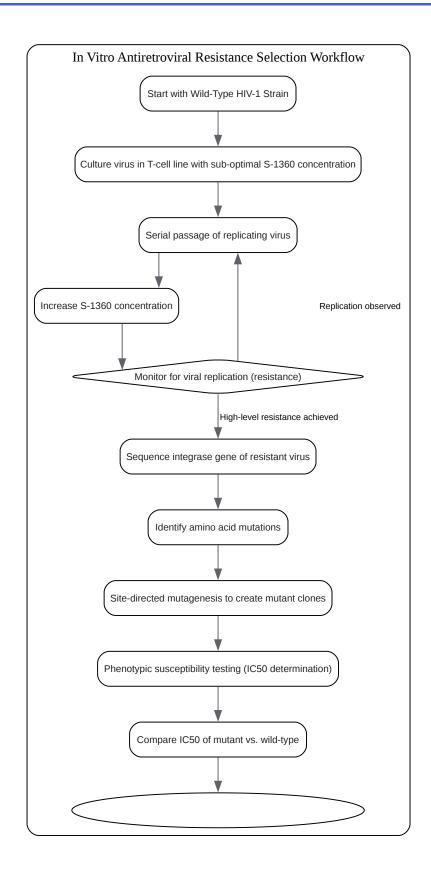






• Phenotypic Analysis: The identified mutations were then introduced into a wild-type virus clone through site-directed mutagenesis. The susceptibility of these mutant viruses to S-1360 and other antiretrovirals was then measured to quantify the fold-change in IC50 values compared to the wild-type virus.



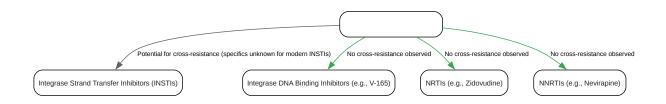


Click to download full resolution via product page

Experimental workflow for in vitro selection of S-1360 resistance.



The logical relationship of S-1360's cross-resistance can be visualized as follows:



Click to download full resolution via product page

Cross-resistance relationship of S-1360 resistance mutations.

 To cite this document: BenchChem. [S-1360: An Early Investigational Integrase Inhibitor with a Unique Resistance Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680365#cross-resistance-of-s-1360-with-other-antiretrovirals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com